molecular formula C11H15NO3 B2922325 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone CAS No. 924868-94-0

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone

Cat. No.: B2922325
CAS No.: 924868-94-0
M. Wt: 209.245
InChI Key: IUUBPSBZCWWBRA-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety information for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone involves several steps. One common method includes the reaction of 3-(dimethylamino)methylphenol with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Comparison with Similar Compounds

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone can be compared with similar compounds such as:

These comparisons highlight the unique structure and applications of this compound, distinguishing it from other compounds with similar functional groups.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(13)8-4-5-10(14)9(11(8)15)6-12(2)3/h4-5,14-15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBPSBZCWWBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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